

9-benzyl-2-bromo-9H-carbazole chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-benzyl-2-bromo-9H-carbazole

Cat. No.: B1448951

[Get Quote](#)

An In-depth Technical Guide to **9-benzyl-2-bromo-9H-carbazole**: Synthesis, Characterization, and Applications

Introduction

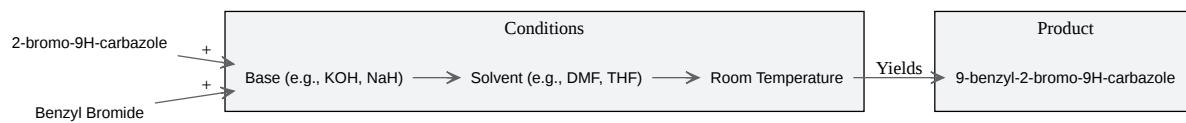
9-benzyl-2-bromo-9H-carbazole is a synthetic derivative of carbazole, a tricyclic heteroaromatic compound. The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.^[1] The introduction of a benzyl group at the N9 position enhances solubility and modifies charge-transport properties, while the bromine atom at the C2 position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.

This guide provides a comprehensive overview of **9-benzyl-2-bromo-9H-carbazole** for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization data, key applications, and essential safety procedures. The focus is on providing practical, field-proven insights to empower its effective use in the laboratory.

Molecular Structure and Physicochemical Properties

The core of the molecule is the planar carbazole ring system. A benzyl group is attached to the nitrogen atom (position 9), and a bromine atom is substituted at position 2 of the carbazole

skeleton.


Caption: Chemical Structure of **9-benzyl-2-bromo-9H-carbazole**.

The key physicochemical properties of this compound are summarized below for quick reference.

Property	Value	Source
CAS Number	1401863-51-1	[2]
Molecular Formula	C ₁₉ H ₁₄ BrN	[2]
Molecular Weight	336.23 g/mol	[2]
Appearance	White Solid	[2]
Melting Point	135 °C	[2]
Purity	Min. 98.0%	[2]

Synthesis and Purification

The most reliable and common method for preparing **9-benzyl-2-bromo-9H-carbazole** is through the direct N-alkylation of its precursor, 2-bromo-9H-carbazole. This reaction involves the deprotonation of the carbazole nitrogen followed by a nucleophilic attack on a benzyl halide. This general strategy is well-established for the N-alkylation of various carbazole derivatives.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: General Synthesis Scheme for N-alkylation of 2-bromo-9H-carbazole.

Experimental Protocol: N-alkylation

This protocol describes a robust, scalable method for the synthesis of **9-benzyl-2-bromo-9H-carbazole**. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the carbazole nitrogen, which has a pKa of approximately 17, leading to high reaction efficiency. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the resulting carbazolide anion.

Materials:

- 2-bromo-9H-carbazole (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Benzyl bromide (1.1 eq)
- Anhydrous Dimethylformamide (DMF)
- Deionized water
- Brine (saturated NaCl solution)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Setup:** Add 2-bromo-9H-carbazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
- **Inert Atmosphere:** Purge the flask with dry nitrogen for 10 minutes.
- **Dissolution:** Add anhydrous DMF to dissolve the starting material completely.
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 15 minutes. **Causality Note:** Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

- Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium carbazolide salt is often indicated by a color change.
- Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide dropwise via the dropping funnel over 20 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaH.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized **9-benzyl-2-bromo-9H-carbazole**, a combination of spectroscopic techniques is essential. The expected data provides a benchmark for experimental validation.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons on the carbazole and benzyl rings (typically in the δ 7.0-8.5 ppm range). A characteristic singlet for the benzylic methylene (-CH ₂ -) protons will appear further upfield (typically δ 5.0-5.5 ppm). The integration of these signals should match the 14 protons in the structure.
¹³ C NMR	Resonances for all 19 carbon atoms. The benzylic carbon will appear around 45-50 ppm, while the aromatic carbons will be in the δ 110-145 ppm range. The carbon attached to the bromine will be shifted accordingly.
FT-IR (ATR)	Characteristic peaks for C-H stretching of aromatic rings (\sim 3050 cm ⁻¹), C=C aromatic stretching (\sim 1600 cm ⁻¹ and \sim 1450 cm ⁻¹), and C-N stretching (\sim 1330 cm ⁻¹). The C-Br stretch will appear in the fingerprint region.
Mass Spec (MS)	The molecular ion peak [M] ⁺ and/or [M+H] ⁺ should be observed at m/z \approx 335.0 and 337.0 with a characteristic isotopic pattern (~1:1 ratio) due to the presence of the bromine isotopes (⁷⁹ Br and ⁸¹ Br).

Applications in Research and Development

9-benzyl-2-bromo-9H-carbazole is not an end-product but a high-value intermediate. Its utility stems from the two distinct functionalization points: the nitrogen atom and the C2-bromo position.

Organic Electronics and Materials Science

The carbazole moiety is an excellent hole-transporting material due to its electron-rich nature. [5] The 2-bromo position is a prime site for introducing other functional groups via palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of:

- OLED Emitters: Creating complex conjugated molecules for use as hosts or emitters in Organic Light-Emitting Diodes (OLEDs).[\[5\]](#)
- Organic Photovoltaics (OPVs): Building donor-acceptor polymers and small molecules for use in the active layer of organic solar cells.
- Perovskite Solar Cells: Designing novel hole-transport layers (HTLs) to improve the efficiency and stability of perovskite devices.

Drug Discovery and Medicinal Chemistry

The carbazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[\[1\]](#)[\[6\]](#) **9-benzyl-2-bromo-9H-carbazole** serves as a versatile building block to:

- Develop Novel Anticancer Agents: The bromo-position can be used to link the carbazole core to other pharmacophores, creating hybrid molecules with enhanced potency.[\[7\]](#)
- Synthesize Enzyme Inhibitors: The carbazole structure can be tailored to fit into the active sites of specific enzymes. For example, carbazole derivatives have been investigated as Zika virus (ZIKV) protease inhibitors.[\[1\]](#)
- Create CNS-Active Agents: The lipophilic nature of the carbazole system allows for good blood-brain barrier penetration, making it a target for developing neuroprotective agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **9-benzyl-2-bromo-9H-carbazole** and its precursors.

- General Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[\[11\]](#)

- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.[8]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

9-benzyl-2-bromo-9H-carbazole is a strategically important chemical intermediate whose value lies in its synthetic versatility. The combination of a protected nitrogen and a reactive bromine handle makes it an ideal starting point for constructing complex molecular architectures. For scientists in drug discovery and materials science, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its potential in developing next-generation therapeutics and advanced electronic materials.

References

- **9-Benzyl-2-bromo-9H-carbazole**, 1G - B5460-1G. Lab Pro. Available at: <https://labproinc.com/products/9-benzyl-2-bromo-9h-carbazole-1g>
- Supporting Information for Publications. The Royal Society of Chemistry. Available at: <https://www.rsc.org>
- 9-Benzyl-3-bromo-9H-carbazole. PubMed Central, National Institutes of Health. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969988/>
- 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. Available at: https://www.researchgate.net/publication/230784386_9-Benzyl-3-bromo-9H-carbazole
- 2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Versatile Building Block for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: <https://www.inno-pharmchem.com/product/2-2-bromophenyl-9-phenyl-9h-carbazole-cas-1616607-88-5>
- Material Safety Data Sheet for 9H-Carbazole. Fisher Scientific. Available at: <https://fscimage.fishersci.com/msds/62054.htm>
- Safety Data Sheet for Carbazole. Fisher Scientific. Available at: <https://www.fishersci.com/msds?productName=AC108260250>
- 9-Benzyl-3-bromo-9H-carbazole. PubMed, National Institutes of Health. Available at: <https://pubmed.ncbi.nlm.nih.gov/21580173/>

- **9-Benzyl-2-bromo-9H-carbazole.** Acros Pharmatech. Available at: https://www.acros.com/portal/alias_Rainbow/lang_en/tabID_43/DesktopDefault.aspx?
- 2-Bromo-9H-carbazole | 3652-90-2. Sigma-Aldrich. Available at: <https://www.sigmaaldrich.com/US/en/product/synthonix/56435>
- The synthesis of 9-benzyl-9H-carbazole (BzCz). ResearchGate. Available at: <https://www.researchgate.net>
- Safety Data Sheet for 2-Bromo-9-(2-naphthyl)-9H-carbazole. Tokyo Chemical Industry. Available at: https://www.tcichemicals.com/KR/en/sds/B5051_KR_EN.pdf
- Safety Data Sheet for Carbazole (UK). Fisher Scientific. Available at: <https://www.fishersci.co.uk/gb/en/sds-request.html?productName=ACR10826&productDescription=9H-Carbazole%2C+99%25+25GR&countryCode=GB&language=en>
- Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. Available at: <https://acgpubs.org/article/synthesis-of-carbazole-based-acetyl-benzohydrazides-targeting-urease-enzyme-inhibition>
- A review on the biological potentials of carbazole and its derived products. Beni-Suef University Journal of Basic and Applied Sciences. Available at: <https://bjbas.springeropen.com/articles/10.1186/s43088-022-00277-x>
- 2-Bromo-9H-carbazole. PubChem, National Institutes of Health. Available at: <https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-9H-carbazole>
- 2-Bromo-9H-carbazole | 2-Bromocarbazole | CAS 3652-90-2. Ossila. Available at: <https://www.ossila.com/products/2-bromo-9h-carbazole>
- 9-Benzyl-9H-carbazole. ResearchGate. Available at: <https://www.researchgate.net>
- Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: <https://www.researchgate.net>
- 9-Benzyl-9H-carbazole. PubMed, National Institutes of Health. Available at: <https://pubmed.ncbi.nlm.nih.gov/21579131/>
- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. National Institutes of Health. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10275813/>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. labproinc.com [labproinc.com]
- 3. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Benzyl-3-bromo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbino.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.de [fishersci.de]
- 11. uprm.edu [uprm.edu]
- To cite this document: BenchChem. [9-benzyl-2-bromo-9H-carbazole chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1448951#9-benzyl-2-bromo-9h-carbazole-chemical-structure\]](https://www.benchchem.com/product/b1448951#9-benzyl-2-bromo-9h-carbazole-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com